molecular formula C8H10ClN3S B2461028 4-(5-Chloropyrimidin-2-yl)thiomorpholine CAS No. 1864524-06-0

4-(5-Chloropyrimidin-2-yl)thiomorpholine

Cat. No.: B2461028
CAS No.: 1864524-06-0
M. Wt: 215.7
InChI Key: VBGUIOQIKTXTGG-UHFFFAOYSA-N
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Description

4-(5-Chloropyrimidin-2-yl)thiomorpholine is a heterocyclic compound that features a thiomorpholine ring substituted with a 5-chloropyrimidin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloropyrimidin-2-yl)thiomorpholine typically involves the reaction of thiomorpholine with 5-chloropyrimidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiomorpholine, followed by nucleophilic substitution with 5-chloropyrimidine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and scalability. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloropyrimidin-2-yl)thiomorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(5-Chloropyrimidin-2-yl)thiomorpholine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Chloropyrimidin-4-yl)thiomorpholine
  • 2-(5-Chloropyrimidin-2-yl)thiomorpholine
  • 4-Chloro-2-methylthiopyrimidine

Uniqueness

4-(5-Chloropyrimidin-2-yl)thiomorpholine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more suitable for certain applications .

Properties

IUPAC Name

4-(5-chloropyrimidin-2-yl)thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3S/c9-7-5-10-8(11-6-7)12-1-3-13-4-2-12/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGUIOQIKTXTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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